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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1293496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of compounds closely
related to 2-Hydroxy-4-methylbenzaldehyde, a molecule of interest in various chemical and
pharmaceutical research fields. Due to the limited availability of crystallographic data for 2-
Hydroxy-4-methylbenzaldehyde itself, this paper focuses on the detailed structural
elucidation of two derivatives: 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde and 3-
[(2-Bromo-4-methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde. The insights
gleaned from these structures provide a valuable framework for understanding the
conformational properties and intermolecular interactions of the core 2-Hydroxy-4-
methylbenzaldehyde scaffold.

Crystallographic Data Summary

The following tables summarize the key crystallographic data obtained from single-crystal X-ray
diffraction studies of the two derivatives.

Table 1: Crystal Data and Structure Refinement for 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-
methylbenzaldehyde[1]
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Parameter Value
Empirical Formula C14H11Ns02
Formula Weight 253.26
Temperature 296 K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P1l2i/cl

Unit Cell Dimensions

a 12.2724 (5) A
b 14.5018 (5) A
c 6.8897 (3) A
a 90°

B 91.571 (2)°

y 90°

Volume 1225.71 (8) A3
z 4

Density (calculated) 1.372 Mg/m3
Absorption Coefficient 0.10 mm—1
F(000) 528
Refinement Details

R[F? > 20(F?)] 0.045

WR(F2) 0.146
Goodness-of-fit on F2 1.01
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Table 2: Key Intramolecular Hydrogen Bond Geometry for 3-[(2-Bromo-4-
methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde[2]

Bond Distance (A)

N---O 2.574 (5)

Experimental Protocols

The methodologies employed in the synthesis and crystal structure determination of the
analyzed derivatives are detailed below.

Synthesis of 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-
methylbenzaldehyde[1]

In a 100 ml round-bottom flask, 4-methyl-2-(2H-benzotriazol-2-yl)phenol (4.50 g, 20.0 mmol)
and hexamethylenetetramine (5.60 g, 40 mmol) were combined. Trifluoroacetic acid (24 ml,
0.30 mol) was added, causing the yellow solution to become hot. The mixture was then heated
to 418 K under reflux for 18 hours, during which the solution turned dark brown/black. The hot
solution was poured into 4 N HCI (aq) (40 ml) and stirred for an additional 2 hours, leading to
the formation of a solid. The mixture was cooled to 253 K overnight, and the solid was collected
by filtration. The filtrate was extracted with dichloromethane (3 x 150 ml), and the combined
organic layers were dried over MgSOa. The solvent was removed under vacuum to yield a
yellow solid (Yield: 4.40 g, 87%). Single crystals suitable for X-ray diffraction were obtained
from a saturated solution of the compound in diethyl ether.[1]

Crystal Structure Determination of 3-(2H-Benzotriazol-2-
yl)-2-hydroxy-5-methylbenzaldehyde[1]

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data collection
was performed using Mo Ka radiation (A = 0.71073 A) at a temperature of 296 K. A multi-scan
absorption correction was applied using SADABS. The structure was solved using SHELXS97

and refined by full-matrix least-squares on F2 using SHELXL97. Hydrogen atoms were placed
in idealized positions and constrained to ride on their parent atoms.
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Synthesis of 3-[(2-Bromo-4-
methylphenyl)iminomethyl]-2-hydroxy-5-
methylbenzaldehyde[2]

The title compound was synthesized by the reaction of 2-hydroxy-5-methyl-1,3-
benzenedicarboxaldehyde (0.0002 mol) with a solution of 2-bromo-4-methylaniline (0.0002
mol) in ethanol (15 ml).[2]

Visualizations

The following diagrams illustrate the logical relationship between the target compound and its
structurally characterized derivatives, as well as a generalized workflow for crystal structure
determination.

Logical relationship between the target compound and its derivatives.
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Generalized workflow for single-crystal X-ray diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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